REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([F:13])=[C:4]([F:12])[C:5]([F:11])=[C:6]([CH:10]=1)[C:7](F)=[O:8].[OH-:14].[Na+]>>[Cl:1][C:2]1[C:3]([F:13])=[C:4]([F:12])[C:5]([F:11])=[C:6]([CH:10]=1)[C:7]([OH:14])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C(=C(C(=O)F)C1)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
after acidification and drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=C(C(=O)O)C1)F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |